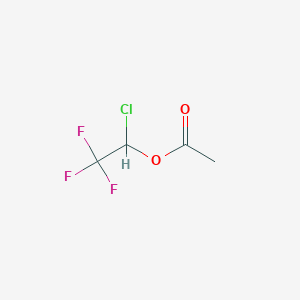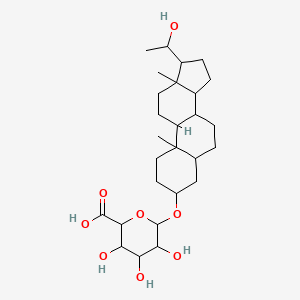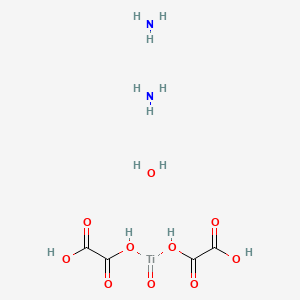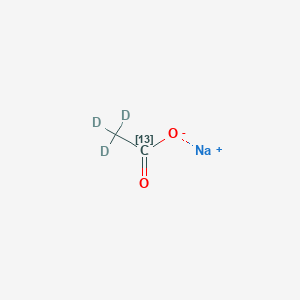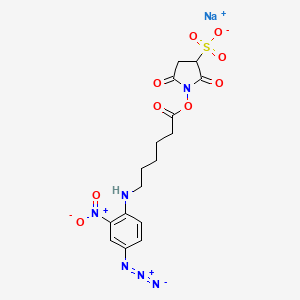
Perfluoro(5-aza-4-nonene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(5-aza-4-nonene) is a fluorinated organic compound characterized by the presence of a perfluoroalkyl group and an aza-alkene structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoro(5-aza-4-nonene) can be synthesized through the reaction of perfluoroolefins with primary amines. One common method involves the reaction of perfluoro-5-aza-4-nonene with primary amines, which leads to the formation of imidoyl amidine frameworks . Another method involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine, yielding 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production of perfluoro(5-aza-4-nonene) typically involves large-scale synthesis using similar reaction conditions as described above. The use of specialized equipment and controlled environments ensures the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro(5-aza-4-nonene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles.
Cyclization Reactions: It reacts with 1,4,5,6-tetrahydropyrimidine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol to afford fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the presence of tetrahydrofuran and triethylamine at 0-20°C.
Arylhydrazines: Reacts under similar conditions to form triazoles.
N,S-Dinucleophiles: Reacts to form heterocyclic systems.
Major Products Formed
1-Aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles: Formed from the reaction with arylhydrazines.
Fused Heterocyclic Systems: Formed from reactions with N,S-dinucleophiles.
Applications De Recherche Scientifique
Perfluoro(5-aza-4-nonene) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of perfluoro(5-aza-4-nonene) involves its reactivity with nucleophiles, leading to the formation of various heterocyclic compounds. The presence of fluorine atoms at the double bond enhances its reactivity, allowing for the formation of stable intermediates and final products . The compound’s unique structure allows it to interact with different molecular targets and pathways, making it valuable in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated compound with similar reactivity.
Perfluoro(2-methyl-2-pentene): Reacts with N,S-dinucleophiles to form heterocyclic systems.
Uniqueness
Perfluoro(5-aza-4-nonene) is unique due to its aza-alkene structure and the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. Its ability to form a wide range of heterocyclic compounds makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
103573-07-5 |
|---|---|
Formule moléculaire |
C8F17N |
Poids moléculaire |
433.06 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23 |
Clé InChI |
DVQXCHAOWHNHSQ-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


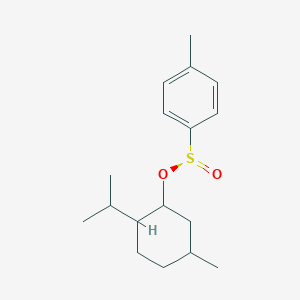
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

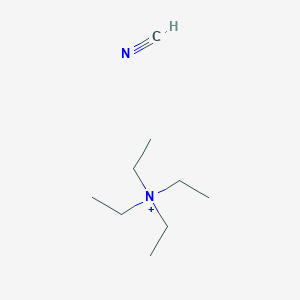

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
